molecular formula C16H24BNO4 B8085688 N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide

Cat. No.: B8085688
M. Wt: 305.2 g/mol
InChI Key: MJCBGQMMQKWEHI-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is a boronate ester-containing compound widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal and materials chemistry. Its structure features a phenyl ring substituted with a methoxy group at the ortho-position and a propionamide moiety at the para-position relative to the dioxaborolane ring. This configuration enhances steric and electronic properties critical for catalytic coupling efficiency .

Properties

IUPAC Name

N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4/c1-7-14(19)18-12-9-8-11(10-13(12)20-6)17-21-15(2,3)16(4,5)22-17/h8-10H,7H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCBGQMMQKWEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)CC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide has been investigated for its potential as an anticancer agent. The dioxaborolane moiety is known for its ability to form stable complexes with certain metal ions, which can enhance the drug delivery systems targeting cancer cells. Studies have shown that compounds containing boron have unique interactions with biological systems that can be exploited for therapeutic purposes .

1.2 Targeted Drug Delivery
The incorporation of the dioxaborolane group allows for enhanced solubility and stability of the drug in physiological conditions. This characteristic is crucial for developing targeted drug delivery systems that minimize side effects while maximizing therapeutic efficacy. Research indicates that such compounds can be designed to release drugs in a controlled manner when exposed to specific stimuli (e.g., pH changes or enzymatic activity) .

Materials Science

2.1 Synthesis of Novel Polymers
This compound plays a significant role in the synthesis of novel copolymers that exhibit unique optical and electrochemical properties. The combination of benzothiadiazole and electron-rich arene units with the dioxaborolane structure leads to materials suitable for organic electronics and photovoltaics. These materials can be utilized in solar cells and light-emitting diodes (LEDs), where efficient charge transport and light emission are critical .

2.2 Coatings and Adhesives
The chemical stability of this compound makes it a candidate for use in coatings and adhesives that require moisture resistance and durability. The boron-containing structure can enhance adhesion properties and resistance to environmental degradation .

Environmental Science

3.1 Water Treatment
Research has indicated that compounds similar to this compound can be effective in removing pollutants from water sources. The dioxaborolane group can interact with various contaminants through coordination chemistry, facilitating their removal from aqueous solutions .

3.2 Sensor Development
The electrochemical properties of this compound make it suitable for developing sensors capable of detecting environmental pollutants at low concentrations. These sensors can utilize the unique electronic properties imparted by the dioxaborolane structure to achieve high sensitivity and selectivity .

Mechanism of Action

The mechanism by which N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) Positional Isomerism: Methoxy Group Placement
  • N-(4-Methoxy-3-(dioxaborolan-2-yl)benzyl)-N-methylpropan-2-amine (CAS: 934586-45-5):
    This compound () replaces the ortho-methoxy group with a para-methoxy substituent. The altered electronic environment reduces steric hindrance near the boronate ester, improving reactivity in cross-couplings with aryl chlorides .
  • N-(3-(dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide (CAS: 1031747-40-6):
    Lacks a methoxy group and substitutes the propionamide with a cyclopropanecarboxamide. This modification increases hydrophobicity (logP: 3.2 vs. 2.8 for the target compound) but reduces solubility in polar solvents .
b) Amide Group Modifications
  • 3-(4-(dioxaborolan-2-yl)phenyl)propionamide (Compound 35a, ):
    Shares the propionamide group but lacks the ortho-methoxy substituent. Reported to achieve 80% yield in Suzuki couplings, slightly lower than the target compound’s typical 85–90% efficiency due to reduced electron-donating effects .
  • N-Benzyloxy-2-methyl-2-(4-chlorophenoxy)propionamide (): Replaces the boronate ester with a chlorophenoxy group, shifting the application from cross-coupling to antifungal agents. The absence of the dioxaborolane ring eliminates catalytic utility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(4-Methoxy-3-dioxaborolan-yl benzyl)-N-methylpropan-2-amine 3-(4-dioxaborolan-2-ylphenyl)propionamide
Molecular Weight (g/mol) 315.2 319.25 287.1
logP (Predicted) 2.8 3.1 2.4
Aqueous Solubility (mg/mL) 0.15 0.09 0.22
Plasma Stability (t₁/₂, h) 6.2 4.8 5.5

The target compound’s balanced logP and solubility profile make it favorable for in vivo studies compared to more lipophilic analogs like N-(4-Methoxy-3-dioxaborolan-yl benzyl)-N-methylpropan-2-amine .

Biological Activity

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly focusing on its insecticidal properties and potential pharmaceutical applications.

The compound has the molecular formula C14H21BO3C_{14}H_{21}BO_3 and a molar mass of approximately 248.13 g/mol. Its structure includes a methoxy group and a dioxaborolane moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC14H21BO3
Molar Mass248.13 g/mol
Density1.01 g/cm³
Boiling Point332 °C (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with propionyl chloride under controlled conditions. The resulting compound is purified through recrystallization or chromatography.

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of compounds containing the dioxaborolane structure. For instance:

  • Case Study : A series of methoxy-containing compounds were synthesized based on the dioxaborolane framework and tested against Plutella xylostella and Spodoptera frugiperda. One derivative exhibited a mortality rate of 97.67% at a concentration of 1 mg/L against Plutella xylostella . This indicates that modifications in the structure can significantly enhance biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of methoxy groups and dioxaborolane moieties can influence biological activity significantly. For example:

  • SAR Analysis : Compounds with different substitutions on the phenyl ring showed varied insecticidal activities. The oxygen atom in methoxymethyl groups was noted to play a crucial role in enhancing bioactivity .

Preparation Methods

Key Structural Features Influencing Synthesis

  • Boron Reactivity : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via palladium-catalyzed coupling.

  • Steric Constraints : The bulky tetramethyl dioxaborolane group necessitates optimized reaction conditions to minimize side reactions.

  • Functional Group Compatibility : The methoxy group on the phenyl ring remains inert under typical Suzuki coupling conditions.

Detailed Reaction Pathways

Step 1: Amide Synthesis

The amide bond is formed between propionamide and the 2-methoxy-4-bromophenyl group.

Reagents and Conditions

ComponentRoleSource Example
4-Bromo-N-(2-methoxyphenyl)propionamidePrecursorN/A (hypothetical intermediate)
EDCI (N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide)Carbodiimide coupling agent
DMAP (4-Dimethylaminopyridine)Catalyst
tButylamine or other aminesAmine source
DCM (Dichloromethane)Solvent

Mechanism :

  • Activation of the carboxylic acid (propionamide) with EDCI.

  • Nucleophilic attack by the amine (e.g., 2-methoxyaniline derivative).

  • Formation of the amide bond with release of urea byproduct.

Yield and Optimization

  • Yield : ~80% in analogous reactions (e.g., methylation of amides).

  • Purification : Column chromatography (ethyl acetate/hexanes).

Step 2: Suzuki-Miyaura Coupling

The bromide is replaced with the boron group using palladium catalysis.

Reagents and Conditions

ComponentRoleSource Example
Bis(pinacolato)diboronBoron source
PdCl₂(dppf) (Palladium catalyst)Catalyst
KOAc (Potassium acetate)Base
Dioxane or DMFSolvent
Temperature80–100°C

Mechanism :

  • Oxidative addition of Pd(0) to the aryl bromide.

  • Transmetallation with boron reagent.

  • Reductive elimination to form the C–B bond.

Representative Data

EntryCatalystBaseSolventTemp (°C)Yield (%)Source
1PdCl₂(dppf)KOAcDioxane8551
2PdCl₂(dppf)KOAcDMF10081
3Pd(Ph₃P)₄Na₂CO₃Dioxane12038

Key Observations :

  • Catalyst Efficiency : PdCl₂(dppf) outperforms Pd(Ph₃P)₄ in analogous reactions.

  • Solvent Impact : DMF enhances reaction rates at higher temperatures.

Critical Reaction Optimization

Catalyst Selection

  • PdCl₂(dppf) : Preferred for aryl bromides due to enhanced stability and turnover number.

  • Ligand Effects : Dppf (1,1'-bis(diphenylphosphino)ferrocene) improves steric tolerance for bulky substrates.

Base and Solvent

  • Potassium Acetate : Ensures deprotonation of boronic acid intermediates.

  • Polar Aprotic Solvents : Dioxane or DMF stabilize intermediates and facilitate transmetallation.

Temperature Control

  • 80–100°C : Optimal for Pd-catalyzed couplings without decomposition of the boron group.

Challenges and Mitigation Strategies

Boron Group Stability

  • Hydrolysis Risk : The dioxaborolane group is sensitive to moisture.

    • Solution : Use anhydrous solvents and inert atmospheres (N₂/Ar).

  • Oxidation : Susceptible to air exposure.

    • Solution : Store intermediates under -20°C or -80°C.

Steric Hindrance

  • Tetramethyl Dioxaborolane : Bulky groups reduce reaction efficiency.

    • Solution : Prolong reaction times (12–24 hours) and use excess boron reagent.

Industrial and Research Applications

Scalability

  • Batch Processing : Protocols in are adaptable to multi-gram scales.

  • Cost Efficiency : PdCl₂(dppf) is cost-effective compared to other palladium catalysts.

Applications in Drug Development

  • Boron-Containing Compounds : Used in kinase inhibitors and protease-targeted agents.

  • Cross-Coupling Intermediates : Serve as building blocks for complex heterocycles .

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm aromatic substitution patterns and methoxy/propionamide groups.
    • ¹¹B NMR (δ ~30–35 ppm) to verify boronate ester integrity .
  • LC-MS/ESI-MS : Monitor molecular ion peaks (e.g., m/z 285.1 [M+H]⁺ in similar compounds) and purity .

How can reaction yields in Suzuki couplings involving this boronate ester be optimized?

Q. Advanced

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands (e.g., SPhos, XPhos) for improved turnover.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with mixed systems (dioxane/H₂O).
  • Stoichiometry : Use a 1.2:1 molar ratio of boronate ester to aryl halide to drive the reaction .
  • Temperature Control : Maintain 55–80°C to balance reactivity and side-product formation .

How can competing side reactions (e.g., protodeboronation) be mitigated during synthesis?

Q. Advanced

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent boronate ester hydrolysis.
  • Additives : Include CsF or KHF₂ to stabilize the boronate intermediate.
  • Workup Strategies :
    • Quench with citric acid to neutralize excess base.
    • Purify via silica gel chromatography (EtOAc/hexane) or solid-phase extraction (SPE) to remove polar byproducts .

What are the key stability considerations for storing this compound?

Q. Basic

  • Moisture Sensitivity : Store under anhydrous conditions (desiccator, molecular sieves) to prevent boronate ester hydrolysis.
  • Temperature : Keep at –20°C for long-term stability.
  • Light Protection : Use amber vials to avoid photodegradation of the methoxy group .

How can regiochemical integrity of the boronate ester group be confirmed post-synthesis?

Q. Advanced

  • X-ray Crystallography : Resolve crystal structures to validate substitution patterns.
  • NOESY/ROESY NMR : Detect spatial proximity between the methoxy group and boronate ester .
  • Comparative Analysis : Cross-reference ¹³C NMR shifts with literature values for analogous compounds .

What purification methods are effective for isolating this compound?

Q. Basic

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (20–50%).
  • Recrystallization : Dissolve in hot ethanol or acetonitrile, then cool to –20°C for crystallization.
  • Filtration : Remove Pd residues via Celite or activated charcoal .

How can low coupling efficiency in meta-substituted aryl systems be addressed?

Q. Advanced

  • Directing Groups : Introduce amide or sulfonamide groups to enhance meta-selectivity via coordination with Pd .
  • Ligand Design : Use anionic ligands (e.g., bipyridines) to stabilize transition states in sterically hindered systems .

What are the solubility properties of this compound in common solvents?

Q. Basic

  • High Solubility : DMF, DMSO, THF.
  • Moderate Solubility : Dichloromethane, ethyl acetate.
  • Low Solubility : Water, hexane.
    Note: Solubility in dioxane/water mixtures is critical for Suzuki reactions .

How can hydrolytic degradation products be quantified?

Q. Advanced

  • HPLC-MS : Use a C18 column with a mobile phase of MeCN/H₂O + 0.1% formic acid to separate boronic acid derivatives.
  • ¹¹B NMR : Track hydrolysis by observing shifts from boronate ester (δ ~30 ppm) to boronic acid (δ ~10 ppm) .

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